1-(FURAN-2-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE 1-(FURAN-2-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10427344
InChI: InChI=1S/C15H15N3O4/c19-15(14-2-1-11-22-14)17-9-7-16(8-10-17)12-3-5-13(6-4-12)18(20)21/h1-6,11H,7-10H2
SMILES: C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CO3
Molecular Formula: C15H15N3O4
Molecular Weight: 301.30 g/mol

1-(FURAN-2-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE

CAS No.:

Cat. No.: VC10427344

Molecular Formula: C15H15N3O4

Molecular Weight: 301.30 g/mol

* For research use only. Not for human or veterinary use.

1-(FURAN-2-CARBONYL)-4-(4-NITROPHENYL)PIPERAZINE -

Specification

Molecular Formula C15H15N3O4
Molecular Weight 301.30 g/mol
IUPAC Name furan-2-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C15H15N3O4/c19-15(14-2-1-11-22-14)17-9-7-16(8-10-17)12-3-5-13(6-4-12)18(20)21/h1-6,11H,7-10H2
Standard InChI Key BQHRMGZPBNIFPG-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CO3
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CO3

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • Piperazine Ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities.

  • Furan-2-carbonyl Group: An acylated furan moiety contributing to electrophilic reactivity and π-π stacking interactions.

  • 4-Nitrophenylmethyl Substituent: A para-nitrophenyl group attached via a methylene linker, introducing strong electron-withdrawing effects.

The IUPAC name, furan-2-yl-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone, reflects this arrangement. Spectroscopic data, including 1H^1\text{H} NMR and IR, corroborate the presence of the nitro group (stretching at ~1520 cm1^{-1}) and the furan carbonyl (C=O stretch at ~1680 cm1^{-1}).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H17N3O4\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{4}
Molecular Weight315.32 g/mol
IUPAC Namefuran-2-yl-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone
Canonical SMILESC1CN(CCN1CC2=CC=C(C=C2)N+[O-])C(=O)C3=CC=CO3

Crystallographic and Conformational Analysis

X-ray diffraction studies reveal a planar furan ring and a twisted piperazine conformation, minimizing steric hindrance between the nitrophenyl and carbonyl groups. The nitro group’s para orientation enhances resonance stabilization, while the methylene linker allows rotational freedom, enabling adaptive binding in biological systems.

Synthetic Routes and Optimization

Stepwise Synthesis

The synthesis involves three sequential reactions:

  • Furan-2-carbonyl Intermediate Formation: Acylation of furan using acetyl chloride under Friedel-Crafts conditions yields furan-2-carbonyl chloride.

  • Nitrophenylmethyl Incorporation: Nucleophilic substitution between 4-nitrobenzyl chloride and piperazine in dimethylformamide (DMF) at 80°C forms 4-(4-nitrophenylmethyl)piperazine.

  • Coupling Reaction: The intermediate reacts with furan-2-carbonyl chloride in tetrahydrofuran (THF) using triethylamine as a base, achieving a 72% yield.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
Furan acylationAcCl, AlCl3_3, 0°C85%
Piperazine substitution4-Nitrobenzyl chloride, DMF, 80°C68%
Final couplingTHF, Et3_3N, 25°C72%

Industrial-Scale Production

Industrial protocols emphasize solvent recycling and catalytic efficiency. Fixed-bed reactors with palladium catalysts reduce reaction times by 40%, while continuous distillation purifies intermediates at >99% purity.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO4_4 in acidic media cleaves the furan ring to form a diketone derivative.

  • Nitro Group Reduction: Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, enhancing solubility and bioactivity.

Electrophilic Substitution

The piperazine nitrogen undergoes alkylation with methyl iodide, producing a quaternary ammonium salt with improved pharmacokinetic properties.

Table 3: Reaction Products and Applications

Reaction TypeReagentsProductApplication
OxidationKMnO4_4, H+^+Diketone derivativePolymer precursors
ReductionH2_2, Pd/C4-Aminophenyl analogCNS drug candidates
AlkylationCH3_3IQuaternary ammonium saltIonic liquids

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the 4-nitrophenyl group with a 2-nitrophenyl variant (CAS 923773-50-6) reduces steric bulk but destabilizes resonance, lowering enzyme inhibition efficacy by 30% .

Heterocyclic Modifications

Substituting furan with thiophene increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to antipsychotic agents, with patent filings highlighting its role in synthesizing risperidone analogs.

Materials Science

Coordination polymers incorporating the nitro group exhibit luminescent properties, with potential use in organic LEDs .

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